molecular formula C19H18N2O B11104665 (3-methylphenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

(3-methylphenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone

Cat. No.: B11104665
M. Wt: 290.4 g/mol
InChI Key: MPEVFYRJSVBDRZ-UHFFFAOYSA-N
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Description

(3-methylphenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone is a complex organic compound with a molecular formula of C19H19N3O. This compound is part of the beta-carboline family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylphenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone typically involves the condensation of 3-methylbenzaldehyde with tryptamine under acidic conditions. The reaction proceeds through a Pictet-Spengler cyclization, forming the beta-carboline core structure. The reaction conditions often include the use of a strong acid like hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-methylphenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-methylphenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound exhibits significant activity against various biological targets. It has been studied for its potential as an anti-cancer agent, showing promising results in inhibiting the proliferation of cancer cells.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

Industry

Industrially, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its versatility and reactivity make it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism of action of (3-methylphenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can bind to receptors, modulating their activity and affecting signal transduction pathways. These interactions result in the compound’s biological effects, including anti-cancer and neuroprotective activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-methylphenyl)(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)methanone is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

(3-methylphenyl)-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)methanone

InChI

InChI=1S/C19H18N2O/c1-13-5-4-6-14(11-13)19(22)21-10-9-16-15-7-2-3-8-17(15)20-18(16)12-21/h2-8,11,20H,9-10,12H2,1H3

InChI Key

MPEVFYRJSVBDRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC3=C(C2)NC4=CC=CC=C34

Origin of Product

United States

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